molecular formula C18H20O2 B1327520 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone CAS No. 898775-86-5

2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1327520
CAS No.: 898775-86-5
M. Wt: 268.3 g/mol
InChI Key: ZNWSCHHKHFSCGZ-UHFFFAOYSA-N
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Description

2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone is a high-value chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound features a propiophenone core strategically substituted with 2',6'-dimethyl and 4-methoxyphenyl groups, a structural motif common in the development of biologically active molecules . Its structure suggests significant potential as a key intermediate in medicinal chemistry, particularly for exploring new antioxidant and anticancer agents, as similar 4-methoxyphenyl-containing compounds have demonstrated promising activity in these areas . Furthermore, structurally related propiophenone derivatives are investigated for their potential neurological applications, including as muscle relaxants and anticonvulsants . Researchers can utilize this compound in Friedel-Crafts acylation and other catalytic reactions to construct more complex molecular architectures . Strictly for research applications in a controlled laboratory setting, this product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-5-4-6-14(2)18(13)17(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWSCHHKHFSCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644276
Record name 1-(2,6-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-86-5
Record name 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-3-(4-methoxyphenyl)propiophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Friedel-Crafts acylation of 4-methoxyacetophenone with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of 2’,6’-Dimethyl-3-(4-methoxyphenyl)propiophenone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’,6’-Dimethyl-3-(4-methoxyphenyl)propiophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Substituent Effects

  • Halogen vs. Methyl Groups : Chlorine or bromine substituents (e.g., ) increase molecular polarity and reactivity, making these compounds more suitable for electrophilic reactions or enzyme inhibition compared to methyl-substituted analogs .
  • Steric Hindrance : The 2',6'-dimethyl configuration in the target compound creates a crowded aromatic ring, which may limit interactions with flat binding pockets in proteins but enhance selectivity for specific targets .

Biological Activity

2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antioxidant properties. This article will explore the biological activity of this compound, summarizing key findings from various studies, presenting relevant data tables, and discussing case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound this compound belongs to the class of propiophenones , characterized by a propiophenone backbone with specific substitutions that enhance its biological activity. The molecular formula is C17H18O2C_{17}H_{18}O_2, and it features both methoxy and dimethyl groups that influence its chemical reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties through various mechanisms:

  • Cell Line Studies : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
    Cell LineIC50 (µM)Mechanism of Action
    MDA-MB-23115.2Induction of apoptosis
    U-8710.5Inhibition of cell cycle progression
    These findings suggest that the compound may serve as a lead for developing new anticancer agents .
  • Mechanistic Insights : The anticancer activity is attributed to the compound's ability to interact with specific enzymes involved in cancer cell metabolism, leading to altered signaling pathways that promote cell death .

Antioxidant Activity

In addition to its anticancer effects, this compound has shown significant antioxidant activity . This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

  • DPPH Radical Scavenging Assay : The compound demonstrated a high capacity to scavenge free radicals, outperforming ascorbic acid in some tests.
    CompoundDPPH Scavenging Activity (%)
    This compound87%
    Ascorbic Acid75%

This antioxidant effect may contribute to its protective role against cancer progression and other oxidative stress-related conditions .

Case Studies

Several case studies have evaluated the biological activity of this compound:

  • Study on Breast Cancer : A study conducted on MDA-MB-231 cells revealed that treatment with the compound at varying concentrations resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve mitochondrial function in neuronal cells exposed to toxic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',6'-Dimethyl-3-(4-methoxyphenyl)propiophenone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or coupling reactions using substituted acetophenones and methoxyphenyl precursors. Optimization includes controlling pH (e.g., pH 4–6 for intermediate stability) and temperature (60–80°C) to minimize side products . Post-reaction purification via fractional distillation or column chromatography is critical. Solvent selection (e.g., benzene for extraction) impacts yield . Pre-reaction computational modeling (e.g., using PubChem or Reaxys databases) can predict feasible pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy group at 4-position, methyl groups at 2' and 6') .
  • FT-IR : Identify carbonyl (C=O) stretching (~1680 cm1^{-1}) and methoxy (C-O) peaks (~1250 cm1^{-1}) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities from incomplete acylation or oxidation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (N2_2/Ar) at –20°C to prevent photodegradation and oxidation . Avoid exposure to moisture or heat sources (>40°C), as the ketone group may hydrolyze or dimerize . Degradation products (e.g., phenolic byproducts) should be monitored via TLC or GC-MS periodically .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of methoxy and methyl groups in this compound’s synthesis?

  • Methodological Answer : Regioselectivity arises from steric and electronic effects. The 4-methoxyphenyl group directs electrophilic substitution to the para position due to resonance stabilization. Methyl groups at 2' and 6' positions create steric hindrance, limiting reactivity at ortho positions. Computational studies (e.g., DFT calculations) can model transition states to validate these effects .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

  • Methodological Answer :

  • Replicate Experiments : Ensure consistent solvent drying (e.g., molecular sieves for benzene) and stoichiometric ratios .
  • Degradation Analysis : If yields decrease over time, assess sample degradation using accelerated stability studies (e.g., 40°C/75% RH for 14 days) .
  • Byproduct Identification : Use LC-MS/MS to trace unexpected peaks, which may stem from oxidation (e.g., quinone formation) or residual catalysts .

Q. What computational tools are suitable for predicting this compound’s reactivity or interactions in catalytic systems?

  • Methodological Answer :

  • Database Mining : Use PubChem, Reaxys, or Pistachio databases to compare analogous propiophenones’ reaction histories .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts (e.g., Pd/C for hydrogenation) to optimize catalytic efficiency .
  • Docking Studies : Predict binding affinities for drug discovery applications (e.g., estrogen receptor modulation) using AutoDock Vina .

Notes on Experimental Design

  • Data Variability : When scaling reactions, maintain strict control over mixing rates and temperature gradients to avoid batch-to-batch inconsistencies .
  • Safety Protocols : Follow P201 and P210 guidelines (e.g., inert atmosphere for exothermic steps) to mitigate fire/explosion risks .

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